molecular formula C10H6N2O B14060727 6-Ethynyl-1,8-naphthyridin-2(1H)-one

6-Ethynyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B14060727
M. Wt: 170.17 g/mol
InChI Key: XXOZFZCRMPYDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynyl-1,8-naphthyridin-2(1H)-one is a functionalized 1,8-naphthyridine derivative that serves as a versatile and privileged scaffold in modern medicinal chemistry and drug discovery research. The 1,8-naphthyridine core is a recognized heterocyclic system of high scientific interest due to its diverse biological activities and complexation properties . This specific compound, featuring an ethynyl substituent at the 6-position, is designed as a critical synthetic intermediate for the development of novel therapeutic agents. Its primary research application is in the field of oncology, where it acts as a key building block for the synthesis of potent anti-proliferative compounds. Published patent literature demonstrates its direct use in creating molecules that are active against a range of cancers, including BCR-ABL1 positive chronic myelogenous leukemia, acute lymphoblastic leukemia, acute myeloid leukemia, gastrointestinal stromal tumors (GIST), and non-small cell lung carcinoma . Researchers utilize the ethynyl group for further structural elaboration, often through coupling reactions, to generate compounds that inhibit pathogenic cellular proliferation. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any form of human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

6-ethynyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C10H6N2O/c1-2-7-5-8-3-4-9(13)12-10(8)11-6-7/h1,3-6H,(H,11,12,13)

InChI Key

XXOZFZCRMPYDFB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C2C(=C1)C=CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Ethynyl-1,8-naphthyridin-2(1H)-one with structurally related compounds:

Compound Name Substituents Molecular Formula Key Properties References
6-Chloro-1,8-naphthyridin-2(1H)-one Cl at C6 C₈H₅ClN₂O Moderate solubility in organic solvents; hydrophobic due to naphthyridine core
4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one OH at C4, Ph at C3 C₁₄H₁₀N₂O₂ Potential antioxidant/antimicrobial activity; explored in drug development
4-Methyl-1,8-naphthyridin-2(1H)-one CH₃ at C4 C₉H₈N₂O Lower lipophilicity compared to chloro derivatives; used in ligand design
Quinolin-2-one derivatives Core replaced with quinoline Varies Higher CB2 receptor affinity; reduced lipophilicity vs. naphthyridinones
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Saturated bicyclic structure C₈H₁₀N₂O Improved metabolic stability; used in antibacterial agents (e.g., Gemifloxacin)

Key Observations :

  • Substituent Effects : Chloro and ethynyl groups at C6 enhance electrophilicity, favoring nucleophilic substitution or cross-coupling reactions. Hydroxy and phenyl groups at C3/C4 improve hydrogen-bonding interactions, critical for receptor binding .
  • Core Modifications: Replacing the naphthyridinone core with quinolin-2-one (as in Manera’s study) reduces lipophilicity (logP reduced by ~0.5 units) while maintaining CB2 receptor affinity (Ki < 1 nM) .

Preparation Methods

Core Construction of 1,8-Naphthyridin-2(1H)-one

Pyridine-Based Synthesis

The 1,8-naphthyridin-2(1H)-one scaffold is frequently assembled from substituted pyridines. Ethyl 4,6-dichloro-3-pyridinecarboxylate serves as a pivotal intermediate, enabling nucleophilic displacement at C4 with amines (e.g., aniline) to install the N1 substituent. Subsequent condensation with methyl phenylacetate or diethyl malonate closes the second ring via cyclization (Scheme 1). For example, reacting ethyl 4,6-dichloro-3-pyridinecarboxylate with aniline in ethanol at 50–55°C yields a 4-anilino intermediate, which undergoes malonate-mediated cyclization to form the bicyclic core in 40% overall yield.

Pyridone-Based Condensation

Alternative routes employ 4-aminonicotinonitrile or 4-aminonicotinic acid as starting materials. Condensation with diethyl malonate in sodium ethoxide generates the naphthyridinone core through a Knorr-type reaction (Scheme 2). This method avoids halogenated precursors, achieving 68% yield for unsubstituted derivatives. The C6 position remains amenable to functionalization, as evidenced by nitro- or amino-substituted intermediates in patent syntheses.

Table 1: Comparative Yields of Core Synthesis Methods
Method Starting Material Yield (%) Reference
Pyridine displacement Ethyl 4,6-dichloro-3-pyridinecarboxylate 40
Pyridone condensation 4-Aminonicotinonitrile 68
Hydrogenation-reduction Ethyl 6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate 72

Introduction of the Ethynyl Group at C6

Halogenated Precursors and Sonogashira Coupling

Ethynylation at C6 typically requires a halogenated intermediate. Patent data describe bromination of 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate using $$ \text{NBS} $$ in $$ \text{CCl}_4 $$, followed by Sonogashira coupling with trimethylsilylacetylene (TMSA) under palladium catalysis (Scheme 3). Deprotection with tetrabutylammonium fluoride (TBAF) affords the terminal alkyne in 65% yield. Critical parameters include:

  • Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%)
  • Solvent: Tetrahydrofuran (THF) at 60°C
  • Base: Triethylamine to scavenge $$ \text{HBr} $$

Direct Alkynylation via Nucleophilic Substitution

In cases where C6 bears a leaving group (e.g., nitro), reduction to an amine precedes diazotization and displacement. For example, hydrogenation of 6-nitro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate over 10% Pd/C in methanol yields the 6-amino derivative, which is diazotized with $$ \text{NaNO}_2/\text{HCl} $$ and reacted with copper(I) acetylide to install the ethynyl group. This three-step sequence achieves 58% overall yield but requires strict temperature control (<5°C during diazotization).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions exhibit pronounced solvent dependence. Ethanol and 1,2-dichloroethane are preferred for malonate condensations, with ethanol enhancing solubility of sodium ethoxide intermediates. Elevated temperatures (50–55°C) accelerate ring closure but risk decarboxylation; thus, reactions are typically quenched at 90% conversion as monitored by TLC.

Purification Strategies

Crude 6-ethynyl-1,8-naphthyridin-2(1H)-one is purified via sequential recrystallization from ethanol/water mixtures (4:1 v/v), achieving >99% purity by HPLC. Patent methods emphasize drying under vacuum at 50–55°C to reduce residual solvents below 2%, critical for pharmaceutical applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The $$^{1}\text{H}$$-NMR spectrum (DMSO-$$d_6$$) displays characteristic signals:

  • Ethynyl proton: $$\delta$$ 3.15 (s, 1H)
  • C2 carbonyl: $$\delta$$ 165.2 ppm in $$^{13}\text{C}$$-NMR
  • Aromatic protons: Doublets at $$\delta$$ 7.8–8.6$$ ppm integrating for four protons.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion at $$ m/z $$ 213.0668 (calculated for $$ \text{C}{11}\text{H}7\text{N}2\text{O}2 $$: 213.0664).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.